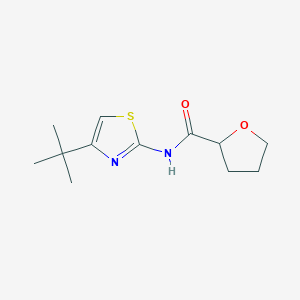
N-(4-tert-butyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to N-(4-tert-butyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide involves multi-step chemical reactions, starting from basic organic substrates to more complex heterocyclic structures. A common method includes coupling reactions, treatment with sulfur-containing reagents, and oxidation processes to build the thiazole and furancarboxamide components. For example, Aleksandrov and El’chaninov (2017) synthesized related compounds by coupling naphthalen-1-amine with furan-2-carbonyl chloride followed by treatment with P2S5 and oxidation to obtain thiazoloquinoline derivatives, indicating the versatility of synthetic approaches for such compounds (Aleksandrov & El’chaninov, 2017).
Molecular Structure Analysis
The molecular and electronic structures of related compounds have been extensively studied through experimental techniques like X-ray diffraction (XRD) and theoretical methods such as density functional theory (DFT). These analyses reveal the conformation, bonding interactions, and electronic distributions within the molecules. Çakmak et al. (2022) investigated a thiazole-based heterocyclic amide through XRD and DFT, highlighting the importance of noncovalent interactions and molecular electrostatic potential in determining the properties of these compounds (Çakmak et al., 2022).
Chemical Reactions and Properties
Compounds like this compound undergo various chemical reactions, including electrophilic substitution, nucleophilic substitution, and redox reactions, which are crucial for modifying their chemical structures and properties. The reactivity towards different reagents and conditions can lead to a wide range of derivatives with distinct properties. For instance, the study by Remizov et al. (2019) on the reactivity of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases highlights the potential for generating diverse functionalized products (Remizov et al., 2019).
Orientations Futures
Thiazole derivatives, including “N-(4-tert-butyl-1,3-thiazol-2-yl)tetrahydro-2-furancarboxamide”, have a wide range of biological activities, making them promising candidates for the development of new therapeutic agents . Future research could focus on synthesizing compounds with different substituents on the thiazole ring and evaluating their biological activities .
Propriétés
IUPAC Name |
N-(4-tert-butyl-1,3-thiazol-2-yl)oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-12(2,3)9-7-17-11(13-9)14-10(15)8-5-4-6-16-8/h7-8H,4-6H2,1-3H3,(H,13,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVBXWLTPFLBIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CSC(=N1)NC(=O)C2CCCO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



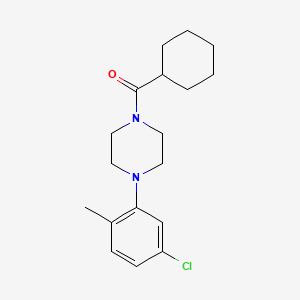
![1-phenyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B4431840.png)
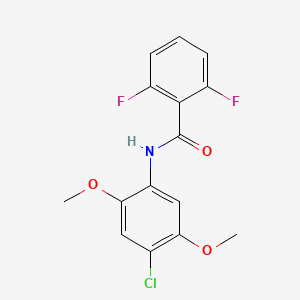
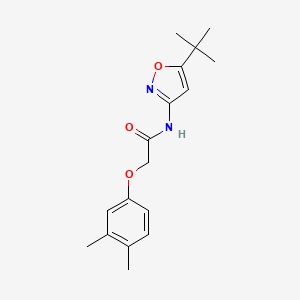
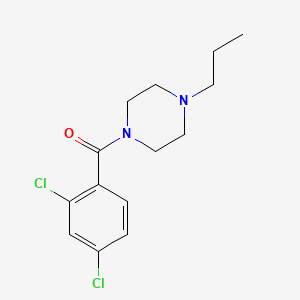
![ethyl 2-[(3,5-dimethylbenzoyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B4431868.png)
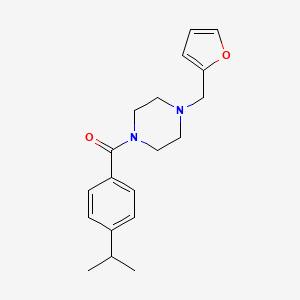
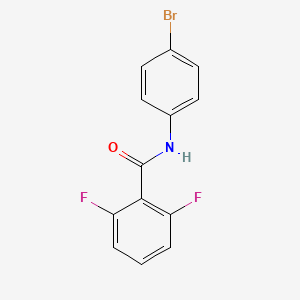


![N-[1-(2,4-dimethylphenyl)ethyl]-5-methyl-2-thiophenecarboxamide](/img/structure/B4431903.png)
![N-[4-(1-piperidinylcarbonyl)phenyl]-1-adamantanecarboxamide](/img/structure/B4431908.png)
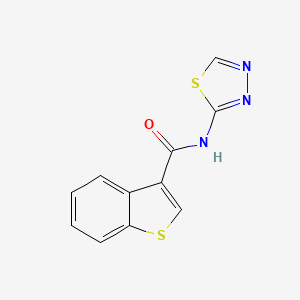
![methyl 5-ethyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B4431921.png)